(E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide
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Description
(E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Potential Applications in Neurology and Imaging
- A study developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating its potential for imaging neuroinflammation and the development of therapeutics for neuropsychiatric disorders. This highlights the potential application of similar compounds in neurology and brain imaging (Horti et al., 2019).
Materials Science and Polymer Research
- Research on responsive associative terpolymers incorporating acrylamide suggests applications in creating materials with specific physical properties responsive to environmental conditions, such as ionic strength and pH (McCORMICK et al., 1992).
- Another study on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, showcases the role of similar compounds in pharmaceutical synthesis (Wang et al., 2015).
Genotoxicity Studies
- Acrylamide's genotoxic effects were studied in human lymphocytes, offering insights into the DNA-damaging potential and mechanisms of acrylamide and related compounds. This suggests potential research applications in understanding the genotoxicity of similar chemicals (Błasiak et al., 2004).
Chemical Synthesis and Medicinal Chemistry
- The synthesis and characterization of furan ring-containing organic ligands and their metal complexes hint at applications in coordination chemistry and the development of new materials or catalysts (Patel, 2020).
- Research into asymmetric synthesis of specific intermediates for nociceptin antagonists showcases the relevance of such compounds in the development of new therapeutic agents (Jona et al., 2009).
properties
IUPAC Name |
N-tert-butyl-4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)20-17(23)21-10-8-14(9-11-21)13-19-16(22)7-6-15-5-4-12-24-15/h4-7,12,14H,8-11,13H2,1-3H3,(H,19,22)(H,20,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCSMUNMMXNRSB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide |
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